molecular formula C9H12N2O3S B14844669 N-(4-Cyclopropoxypyridin-2-YL)methanesulfonamide

N-(4-Cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14844669
M. Wt: 228.27 g/mol
InChI Key: AHPCFEOOUAEENL-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H12N2O3S It is a member of the sulfonamide family, which is characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxypyridin-2-YL)methanesulfonamide typically involves the reaction of 4-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group of the pyridine derivative to form the final sulfonamide product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent any side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Cyclopropoxypyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of a cyclopropoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

N-(4-cyclopropyloxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H12N2O3S/c1-15(12,13)11-9-6-8(4-5-10-9)14-7-2-3-7/h4-7H,2-3H2,1H3,(H,10,11)

InChI Key

AHPCFEOOUAEENL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=CC(=C1)OC2CC2

Origin of Product

United States

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